molecular formula C12H15ClFN3 B12223520 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12223520
M. Wt: 255.72 g/mol
InChI Key: PYDPJJDXRLQZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound that features a fluorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 3-fluorobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
  • 1-(2-fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-ylmethanol

Uniqueness

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-16-9-11(8-15-16)7-14-6-10-3-2-4-12(13)5-10;/h2-5,8-9,14H,6-7H2,1H3;1H

InChI Key

PYDPJJDXRLQZDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.